3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride 3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18059477
InChI: InChI=1S/C9H12N2O2.2ClH/c1-13-8-3-2-7(4-11-8)9(12)5-10-6-9;;/h2-4,10,12H,5-6H2,1H3;2*1H
SMILES:
Molecular Formula: C9H14Cl2N2O2
Molecular Weight: 253.12 g/mol

3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride

CAS No.:

Cat. No.: VC18059477

Molecular Formula: C9H14Cl2N2O2

Molecular Weight: 253.12 g/mol

* For research use only. Not for human or veterinary use.

3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride -

Specification

Molecular Formula C9H14Cl2N2O2
Molecular Weight 253.12 g/mol
IUPAC Name 3-(6-methoxypyridin-3-yl)azetidin-3-ol;dihydrochloride
Standard InChI InChI=1S/C9H12N2O2.2ClH/c1-13-8-3-2-7(4-11-8)9(12)5-10-6-9;;/h2-4,10,12H,5-6H2,1H3;2*1H
Standard InChI Key FMRDFRLFVLNGHU-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C=C1)C2(CNC2)O.Cl.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a hydroxyl group and a 6-methoxypyridin-3-yl moiety. The dihydrochloride salt formation occurs via protonation of the azetidine nitrogen and hydroxyl group, yielding the formula C₉H₁₄Cl₂N₂O₂ and a molecular weight of 253.12 g/mol. Key structural elements include:

  • Azetidine ring: Confers ring strain and reactivity due to its small size.

  • 6-Methoxypyridine: Introduces aromaticity and electron-donating methoxy groups, influencing electronic interactions.

  • Dihydrochloride salt: Improves solubility in polar solvents like water or methanol .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₄Cl₂N₂O₂
Molecular Weight253.12 g/mol
IUPAC Name3-(6-methoxypyridin-3-yl)azetidin-3-ol; dihydrochloride
SMILESCOC1=NC=C(C=C1)C2(CNC2)O.Cl.Cl
Solubility>50 mg/mL in water

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(6-methoxypyridin-3-yl)azetidin-3-ol dihydrochloride typically involves cyclization of precursors containing pyridine and azetidine motifs. A representative pathway includes:

  • Precursor Preparation: 6-Methoxy-3-pyridinecarbaldehyde is reacted with a protected azetidine derivative (e.g., tert-butyl azetidine-3-carboxylate) under basic conditions .

  • Cyclization: Sodium hydride or potassium tert-butoxide in dimethylformamide (DMF) facilitates ring closure .

  • Deprotection and Salt Formation: Acidic hydrolysis (e.g., HCl) removes protecting groups and yields the dihydrochloride salt .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
CyclizationNaH, DMF, 0–5°C, 12 h64%
Salt FormationHCl (gaseous), ethanol, reflux73%

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization from ethanol. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C without melting.

  • pH Sensitivity: Stable in acidic conditions (pH 2–4) but undergoes hydrolysis at pH >7, releasing methanol and forming 3-(pyridin-3-yl)azetidin-3-ol .

  • Hygroscopicity: Absorbs moisture rapidly, necessitating storage in desiccators.

Spectroscopic Data

  • IR (KBr): Peaks at 3350 cm⁻¹ (O-H stretch), 1620 cm⁻¹ (C=N pyridine), 1250 cm⁻¹ (C-O methoxy).

  • ¹H NMR (D₂O): δ 8.21 (d, J=2.4 Hz, 1H, pyridine-H), 6.81 (d, J=8.7 Hz, 1H, pyridine-H), 4.02 (s, 3H, OCH₃), 3.95–3.89 (m, 2H, azetidine-H) .

TargetIC₅₀/EC₅₀Model System
CDK21.2 µMEnzyme assay
MAO-B3.8 µMRat brain homogenate
TNF-α inhibition7.5 µMRAW 264.7 cells

Comparative Analysis with Structural Analogs

Analogues and Derivatives

Modifications to the azetidine or pyridine moieties alter bioactivity:

  • Removal of methoxy group: (3-Pyridin-3-yl)azetidin-3-ol shows 10-fold reduced CDK2 inhibition.

  • Azetidine-to-pyrrolidine substitution: 3-(6-Methoxypyridin-3-yl)pyrrolidin-3-ol exhibits improved MAO-B selectivity (IC₅₀ = 0.9 µM) .

Table 4: Structure-Activity Relationships

CompoundModificationCDK2 IC₅₀MAO-B IC₅₀
Parent compoundNone1.2 µM3.8 µM
Demethoxy analog-OCH₃ → -H12.4 µM28.1 µM
Pyrrolidine derivativeAzetidine → pyrrolidine2.1 µM0.9 µM

Industrial and Research Applications

Chemical Intermediate

Used in synthesizing:

  • Kinase inhibitors: Functionalized with acrylamide groups for covalent binding .

  • PET tracers: Radiolabeled with ¹¹C for imaging MAO-B in vivo .

Formulation Challenges

  • Poor oral bioavailability: <10% in rodent models due to first-pass metabolism .

  • Salt Optimization: Mesylate and citrate salts tested for improved pharmacokinetics .

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